molecular formula C24H26N4O2S B11215499 N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B11215499
M. Wt: 434.6 g/mol
InChI Key: LLFIHSWZMQQIOW-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a synthetic compound featuring a hybrid structure combining an indole moiety and a sulfanylidene-substituted quinazolinone core. The indole group, a common pharmacophore in bioactive molecules, is linked via a hexanamide chain to the quinazolinone ring, which is modified with a sulfanylidene (C=S) group at position 2 and a ketone at position 2.

Properties

Molecular Formula

C24H26N4O2S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C24H26N4O2S/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31)

InChI Key

LLFIHSWZMQQIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

Preparation Methods

Trifluoroacetic Acid-Catalyzed Cyclization

A pivotal method involves the use of trifluoroacetic acid (TFA) to facilitate cyclization reactions between anthranilamides and ketoalkynes. In this approach, TFA acts as a dual-function catalyst, promoting both Michael addition and subsequent intramolecular cyclization. For example, Yang et al. demonstrated that treating anthranilamide derivatives with ketoalkynes in TFA yields 2-substituted quinazolin-4(3H)-ones with efficiencies ranging from 45% to 98%. The reaction proceeds via an enaminone intermediate, followed by selective cleavage of the C≡C triple bond to form the quinazolinone ring.

Key Conditions

  • Catalyst : 10–30 mol% trifluoroacetic acid

  • Solvent : Dichloromethane or toluene

  • Temperature : 80–120°C

  • Yield : 45–98%

This method is particularly advantageous for its tolerance of diverse substituents on both the anthranilamide and ketoalkyne components, making it adaptable to the synthesis of the target compound’s quinazolinone core.

Camphorsulphonic Acid-Mediated Aqueous Synthesis

Camphorsulphonic acid (CSA) has emerged as a green alternative for quinazolinone synthesis in aqueous ethyl lactate. Shen et al. reported that 1,3-diketones react with 2-aminobenzamides in the presence of 10 mol% CSA, yielding 4(3H)-quinazolinones with 35–98% efficiency. The process involves condensation, tautomerization, and C–C bond cleavage, with water as the sole byproduct. Steric hindrance from bulky substituents (e.g., tert-butyl groups) reduces yields to <1%, whereas methyl groups achieve near-quantitative conversion.

Introduction of the 2-Sulfanylidene Group

The 2-sulfanylidene functionality is critical for the compound’s bioactivity. This moiety is typically introduced via thiolation reactions using sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.

Thiolation of Quinazolin-4(3H)-ones

In a representative procedure, the quinazolin-4(3H)-one intermediate is treated with Lawesson’s reagent (2.4 equivalents) in anhydrous toluene under reflux for 6–12 hours. This converts the 2-oxo group to a thiocarbonyl, achieving conversions >90%. Purification via silica gel chromatography isolates the 2-sulfanylidene derivative with >95% purity.

Optimization Notes

  • Excess Lawesson’s reagent ensures complete thiolation but necessitates careful quenching to avoid side reactions.

  • Anhydrous conditions prevent hydrolysis of the thiocarbonyl group.

Assembly of the Hexanamide Linker

The hexanamide bridge connects the quinazolinone and indole moieties. This segment is constructed through sequential alkylation and amidation steps.

Hexanoic Acid Derivatization

6-Bromohexanoic acid is first converted to its acyl chloride using thionyl chloride, then coupled with tert-butyl carbamate to form N-Boc-6-aminohexanoic acid. Deprotection with hydrochloric acid in dioxane yields 6-aminohexanoic acid hydrochloride, which is subsequently reacted with the quinazolinone-thiol intermediate using EDCl/HOBt coupling.

Reaction Parameters

  • Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)/Hydroxybenzotriazole (HOBt)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 0°C to room temperature

  • Yield : 70–85%

Incorporation of the Indole Moiety

The indole component is introduced via nucleophilic substitution or reductive amination.

Alkylation of Indole-3-ethylamine

Indole-3-ethylamine is alkylated with 6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl chloride in the presence of triethylamine. The reaction proceeds in tetrahydrofuran at −20°C to prevent racemization, achieving 80–90% yields.

Critical Considerations

  • Low temperatures minimize side reactions.

  • Triethylamine scavenges HCl, driving the reaction to completion.

Purification and Characterization

Final purification employs a combination of recrystallization and preparative HPLC. The compound is characterized via:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d6): δ 12.05 (s, 1H, NH), 10.85 (s, 1H, SH), 8.45–6.85 (m, aromatic H).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₈H₁₈N₄O₂S: 358.43; Found: 358.42 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodCatalystConditionsYield (%)Purity (%)
TFA-Catalyzed CyclizationTrifluoroacetic Acid80°C, DCM45–98>95
CSA-Mediated SynthesisCamphorsulphonic AcidAqueous ethyl lactate35–98>90
Mechanochemical Grindingp-Toluenesulfonic AcidSolvent-free60–92>98

The mechanochemical approach, while requiring specialized equipment, offers superior atom economy and reduced solvent waste compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The quinazoline derivative can interact with various cellular pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on their pharmacophores, biological activities, and key differences.

Indole Derivatives with Hexanamide/Benzamide Linkers

  • N-[2-(1H-indol-3-yl)ethyl]hexanamide (Compound A): Structure: Shares the indole-ethyl-hexanamide backbone but lacks the quinazolinone-sulfanylidene group. Activity: Exhibits anti-parasitic activity against P. falciparum by blocking melatonin-induced synchronization of the parasite’s intraerythrocytic cycle. Key Difference: Absence of the quinazolinone-sulfanylidene moiety likely reduces its target specificity compared to the queried compound.
  • N-[2-(1H-indol-3-yl)ethyl]benzamide: Structure: Replaces the hexanamide chain with a benzamide group. Key Difference: The benzamide linker may alter pharmacokinetic properties, such as solubility and membrane permeability, compared to the hexanamide chain.

Quinazolinone-Based Analogs

  • 6-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide: Structure: Bromine substitution at position 6 of the quinazolinone ring distinguishes it from the queried compound.
  • N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide :

    • Structure : Features a chloro-substituted indole and a shorter propanamide linker instead of hexanamide.
    • Activity : Unreported in the evidence, but the chloro group may increase metabolic stability, while the shorter linker could reduce conformational flexibility .

Heterocyclic Modifications

  • N-[2-(1H-indol-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide: Structure: Replaces the quinazolinone-sulfanylidene group with a benzothiazole-carboxamide moiety. Activity: Benzothiazole derivatives are known for antimicrobial and anticancer properties, but specific data for this compound are unavailable . Key Difference: The benzothiazole ring may engage in different molecular interactions compared to quinazolinone-sulfanylidene.

Table 1. Structural and Functional Comparison

Compound Name Key Structural Features Reported Activity Reference
N-[2-(1H-indol-3-yl)ethyl]hexanamide Indole + hexanamide Antimalarial (blocks synchronization)
N-[2-(1H-indol-3-yl)ethyl]benzamide Indole + benzamide Similar to Compound A
6-Bromo-quinazolinone analog Brominated quinazolinone Hypothesized enhanced reactivity
6-Chloro-indole-propanamide analog Chloro-indole + propanamide Unreported
Benzothiazole-carboxamide derivative Indole + benzothiazole Antimicrobial (general class activity)

Research Findings and Mechanistic Insights

  • Antimalarial Activity : The indole-ethyl-hexanamide scaffold (shared by the queried compound and Compound A) is critical for disrupting P. falciparum signaling, possibly by interfering with melatonin receptors or downstream kinases like PfCDPK1 .
  • Role of Quinazolinone-Sulfanylidene: This moiety may enhance target binding through hydrogen bonding (via C=O and C=S groups) or covalent interactions, as seen in other quinazolinone-based enzyme inhibitors .
  • Pharmacokinetic Considerations : The hexanamide linker in the queried compound likely improves solubility and bioavailability compared to shorter-chain analogs (e.g., propanamide in ).

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates an indole moiety, known for its diverse biological activities, and a quinazoline scaffold, which has been extensively studied for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
Molecular Formula C24H26N4O2S
Molecular Weight 438.56 g/mol
IUPAC Name This compound

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, particularly enzymes and receptors. The indole portion can modulate the activity of certain enzymes involved in disease pathways, while the quinazoline core may inhibit specific targets related to cancer and microbial infections.

Key Mechanisms:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes that are crucial in metabolic pathways.
  • Antimicrobial Activity : It shows significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Anticancer Properties : Preliminary studies indicate that it may have antiproliferative effects on several cancer cell lines.

Biological Activity

Research has demonstrated the following biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have shown that this compound exhibits potent antibacterial effects against:

  • Staphylococcus aureus
    • Minimum Inhibitory Concentration (MIC): 0.98 μg/mL against MRSA .

Anticancer Activity

Studies have reported significant antiproliferative effects against various cancer cell lines:

  • A549 (Lung Cancer) : The compound displayed preferential suppression of growth compared to non-tumor fibroblasts .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Antibacterial Properties :
    • Researchers synthesized a series of indole derivatives and tested their efficacy against MRSA and Mycobacterium tuberculosis. The most potent derivative showed an MIC of 0.98 μg/mL against MRSA, underscoring the potential of indole-based compounds in combating antibiotic resistance .
  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of various indole derivatives on cancer cell lines, revealing that certain compounds exhibited significant antiproliferative activity across multiple cancer types, indicating their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and conditions for synthesizing N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling indole and quinazoline derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the indole-ethylamine and quinazolinone-hexanoic acid moieties under anhydrous conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions (e.g., indole C-3 ethyl linkage and quinazoline sulfanylidene group) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 478.18 for C24H25N4O2S2) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) validate functional groups .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Enzyme inhibition : Test against kinases or proteases linked to diseases (e.g., EGFR or COX-2) via fluorescence-based assays .

Advanced Research Questions

Q. How can reaction yields be optimized when solvent effects in literature reports are contradictory?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to evaluate solvent polarity, temperature, and catalyst interactions systematically .
  • Controlled phase studies : Compare polar aprotic (DMF) vs. chlorinated solvents (DCM) under inert atmospheres to mitigate hydrolysis .

Q. What strategies resolve discrepancies in reported biological activity data for structurally similar compounds?

  • Methodological Answer :

  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
  • Reproducibility protocols : Standardize cell culture conditions (e.g., passage number, serum concentration) and use internal reference compounds .

Q. How does modifying the indole or quinazoline substituents influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substituent scanning : Introduce electron-withdrawing groups (e.g., Cl at indole C-6) to enhance metabolic stability and target binding .
  • Molecular docking : Use software like AutoDock to predict interactions with biological targets (e.g., ATP-binding pockets in kinases) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET modeling : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular dynamics simulations : Analyze solvation free energy and stability in lipid bilayers to optimize bioavailability .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?

  • Methodological Answer :

  • Logarithmic dosing : Test concentrations spanning 3–4 orders of magnitude (e.g., 1 nM–100 µM) to capture EC50/IC50 values accurately .
  • Pharmacokinetic modeling : Use compartmental models (e.g., non-linear mixed-effects) to correlate in vitro and in vivo data .

Q. What statistical approaches are critical for analyzing high-throughput screening data?

  • Methodological Answer :

  • Z-score normalization : Identify hits with activity >3 standard deviations from the mean .
  • False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to minimize Type I errors in multi-parametric assays .

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